BX-912

Catalog No.
S548359
CAS No.
702674-56-4
M.F
C20H23BrN8O
M. Wt
471.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BX-912

CAS Number

702674-56-4

Product Name

BX-912

IUPAC Name

N-[3-[[5-bromo-4-[2-(1H-imidazol-5-yl)ethylamino]pyrimidin-2-yl]amino]phenyl]pyrrolidine-1-carboxamide

Molecular Formula

C20H23BrN8O

Molecular Weight

471.4 g/mol

InChI

InChI=1S/C20H23BrN8O/c21-17-12-24-19(28-18(17)23-7-6-16-11-22-13-25-16)26-14-4-3-5-15(10-14)27-20(30)29-8-1-2-9-29/h3-5,10-13H,1-2,6-9H2,(H,22,25)(H,27,30)(H2,23,24,26,28)

InChI Key

DMMILYKXNCVKOJ-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)NCCC4=CN=CN4)Br

Solubility

Soluble in DMSO, not in water

Synonyms

BX912; BX 912; BX912.

Canonical SMILES

C1CCN(C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)NCCC4=CN=CN4)Br

Description

The exact mass of the compound N-[3-[[5-Bromo-4-[[2-(1H-imidazol-5-YL)ethyl]amino]-2-pyrimidinyl]amino]phenyl]-1-pyrrolidinecarboxamide is 470.11782 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. It belongs to the ontological category of ureas in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

BX-912 is a small molecule inhibitor that targets a protein called 3-phosphoinositide-dependent protein kinase 1 (PDK1) []. PDK1 is a serine/threonine kinase, a type of enzyme that regulates many cellular processes by adding phosphate groups to other proteins. PDK1 plays a critical role in cell survival and proliferation, making it an attractive target for cancer research [].

Inhibition of PDK1

BX-912 has been shown to be a potent inhibitor of PDK1, with an inhibitory concentration (IC50) of 26 nM []. This means that BX-912 can effectively block the activity of PDK1 at very low concentrations. Studies have demonstrated that BX-912 can inhibit the phosphorylation and activation of downstream kinases that are regulated by PDK1, such as protein kinase B (PKB) and protein kinase A (PKA) [].

BX-912 is a small molecule compound identified as a potent inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDK1), a key player in the phosphoinositide 3-kinase/AKT signaling pathway. This pathway is crucial for regulating various cellular processes, including cell growth, survival, and metabolism, particularly in cancer cells. The molecular weight of BX-912 is 471.35 g/mol, and it is characterized by its ability to competitively inhibit ATP binding to PDK1, thus disrupting downstream signaling involved in tumorigenesis and angiogenesis .

BX-912 primarily functions through its interaction with PDK1. The compound exhibits an inhibitory effect on PDK1 with an IC50 value of approximately 26 nM, making it highly effective in blocking the enzyme's activity . It also shows inhibitory effects on other kinases, albeit less effectively. For instance, it inhibits c-KIT and KDR with IC50 values of 0.85 μM and 0.41 μM, respectively . The compound's mechanism involves the disruption of the phosphorylation of AKT, thereby affecting cell survival pathways.

BX-912 has demonstrated significant biological activity in various cancer cell lines. It effectively inhibits growth in soft agar assays with a notable inhibition rate of 96% at a concentration of 1 μM against HCT-116 cells . Furthermore, BX-912 induces apoptosis in tumor cells by blocking adhesion-dependent growth and promoting cell cycle arrest in the G2/M phase . The compound exhibits a heightened sensitivity in cancer cells that have elevated AKT activity, indicating its potential utility in targeting specific tumor types.

The synthesis of BX-912 has been reported in various studies, although detailed synthetic routes are often proprietary or not extensively documented in public sources. Generally, the synthesis involves multi-step organic reactions that include the formation of key intermediates followed by cyclization and functional group modifications to yield the final product. Precise methodologies may vary depending on the specific laboratory protocols used.

BX-912 is primarily investigated for its potential applications in cancer therapy due to its role as a PDK1 inhibitor. By targeting the PDK1/AKT signaling pathway, BX-912 may be useful in treating various cancers where this pathway is dysregulated. Current research focuses on its efficacy against solid tumors and hematological malignancies . Additionally, it may serve as a valuable tool compound for studying PDK1-related cellular processes.

Interaction studies involving BX-912 have highlighted its specificity towards PDK1 compared to other kinases. For instance, while it effectively inhibits PDK1 activity, it does not significantly affect AKT2 at concentrations greater than 10 μM . This selectivity underscores its potential as a therapeutic agent with reduced off-target effects. Further studies are necessary to explore its interactions with other proteins within the signaling network.

Several compounds exhibit structural or functional similarities to BX-912, particularly those targeting the PDK1/AKT pathway or related kinases:

Compound NameTarget KinaseIC50 ValueUnique Features
BX-912PDK126 nMHigh specificity for PDK1
GSK2334470PDK10.5 μMBroader kinase inhibition profile
AZD5363AKT15 nMDirect AKT inhibitor
MK-2206AKT0.5 μMAllosteric inhibitor of AKT
SC79AKT0.4 μMEnhances AKT activity via direct binding

BX-912 stands out due to its high potency and specificity for PDK1 compared to other compounds that may affect multiple targets within the same signaling cascade .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

470.11782 g/mol

Monoisotopic Mass

470.11782 g/mol

Heavy Atom Count

30

Appearance

White solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Y7RG737FY6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

BX-912

Dates

Modify: 2023-08-15
1: Mashukova A, Forteza R, Wald FA, Salas PJ. PDK1 in apical signaling endosomes  participates in the rescue of the polarity complex atypical PKC by intermediate filaments in intestinal epithelia. Mol Biol Cell. 2012 May;23(9):1664-74. Epub 2012 Mar 7. PubMed PMID: 22398726; PubMed Central PMCID: PMC3338434.

Explore Compound Types